1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a cyclopropylmethyl group and a phenylsulfonyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyridine derivative, followed by the introduction of the pyrrole ring through cyclization reactions. The cyclopropylmethyl and phenylsulfonyl groups are then introduced via substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-3-amine: A structurally similar compound with potential biological activity.
1H-Pyrrolo[2,3-b]pyridin-6-amine: Another related compound with different substitution patterns.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with a similar fused ring system but different heteroatoms.
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- is unique due to the presence of both cyclopropylmethyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C17H17N3O2S/c18-14-9-16-13(8-12-6-7-12)11-20(17(16)19-10-14)23(21,22)15-4-2-1-3-5-15/h1-5,9-12H,6-8,18H2 |
InChI Key |
DVFWISGNUAMXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CN(C3=C2C=C(C=N3)N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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